1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one, also known by its CAS number 1806499-81-9, is a chemical compound characterized by a complex structure that includes bromine and an amino group. This compound belongs to the category of brominated organic compounds, which are often studied for their diverse applications in pharmaceuticals and materials science.
1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one is classified as an organic bromine compound. Its molecular formula is C10H11Br2NO, with a molecular weight of approximately 321.01 g/mol. The compound’s structure includes a propanone moiety, making it relevant in studies related to ketones and their derivatives.
The synthesis of 1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one typically involves the following steps:
The synthesis may require specific reagents such as bromine or brominating agents, along with solvents like dichloromethane or ethanol under controlled temperatures to ensure selectivity and yield. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of 1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one features:
The structural representation can be described using SMILES notation: BrC(C(C1=CC=C(C=C1)N)=O)C(C2=CC=C(C=C2)Br)=O
. This notation captures the essential features of the compound's connectivity and functional groups.
The compound can participate in various chemical reactions, including:
These reactions are typically facilitated by catalysts or specific reaction conditions (e.g., temperature, pressure) to optimize yields and minimize by-products.
The mechanism of action for 1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one largely depends on its interactions with biological targets or other chemical species. For example, in biological systems, the amino group may interact with receptors or enzymes, influencing pathways involved in cellular signaling or metabolism.
Research into its mechanism of action often involves studying its binding affinities and effects on specific biological targets using techniques such as molecular docking studies or enzyme inhibition assays.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize the compound's physical and chemical properties.
1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one has potential applications in:
Research continues into its efficacy in various applications, particularly in drug development where its unique structural features may confer specific biological activities.
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2